molecular formula C12H18BrN3O2 B15121472 4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B15121472
M. Wt: 316.19 g/mol
InChI Key: ONXMBLUUUGDGLJ-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine intermediate, which is then reacted with a pyrazole derivative. The bromination step is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for the formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(1,4-dioxan-2-yl)-1H-imidazole
  • 2-bromomethyl-1,3-dioxolane
  • (1,3-dioxolan-2-ylmethyl)magnesium bromide

Uniqueness

4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a bromine atom, a pyrazole ring, and a dioxane moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

4-bromo-1-[[1-(1,4-dioxan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C12H18BrN3O2/c13-11-3-14-16(7-11)6-10-4-15(5-10)8-12-9-17-1-2-18-12/h3,7,10,12H,1-2,4-6,8-9H2

InChI Key

ONXMBLUUUGDGLJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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